Hexanal (CH3(CH2)4CHO) is a six-carbon, straight-chain aldehyde. [] It is a volatile organic compound (VOC) naturally occurring in various sources like plants, fruits, vegetables, and animals. [] Hexanal is classified as a saturated fatty aldehyde and is known for its characteristic "green" and fruity aroma, often described as similar to freshly cut grass or unripe fruit. [, , , , ]
Hexanal is naturally found in several plant oils and fruits, including apples and grapes. It is produced through enzymatic processes involving lipoxygenases that catalyze the oxidation of unsaturated fatty acids, particularly linoleic acid, leading to the formation of hexanal as a product of degradation . In terms of classification, hexanal falls under the category of aldehydes, which are characterized by the presence of a carbonyl group () at the terminal position of a carbon chain.
Hexanal can be synthesized through various methods, including:
Hexanal participates in several chemical reactions:
The mechanism by which hexanal exerts its effects varies based on its application:
Hexanal exhibits distinct physical and chemical properties that influence its applications:
Hexanal finds diverse applications across various industries:
Hexanal (systematic name: hexanaldehyde; synonyms caproaldehyde, aldehyde C-6) is a six-carbon straight-chain aliphatic aldehyde with the molecular formula C₆H₁₂O and a molar mass of 100.16 g/mol [3] [4]. Its structure features a terminal carbonyl group (aldehyde, -CHO) bonded to a linear alkyl chain (CH₃(CH₂)₄CHO). This configuration confers polar characteristics due to the electrophilic carbonyl carbon, enabling nucleophilic addition reactions, while the hydrophobic tail influences volatility and lipid solubility [2] [6]. Hexanal is a clear, colorless liquid at room temperature with a characteristic grassy or green odor. Key physicochemical properties include [3] [4]:
Table 1: Physicochemical Properties of Hexanal
Property | Value | Conditions |
---|---|---|
Boiling Point | 131°C (268°F) | 1 atm |
Melting Point | < -20°C (-4°F) | |
Density | 0.815 g/mL | 20°C |
Vapor Pressure | 12.5 mmHg | 25°C |
Refractive Index | 1.4039 | 20°C |
Solubility in Water | Slightly soluble | (1.2 g/L at 20°C) |
Its infrared (IR) spectrum shows a strong C=O stretch at ~1725 cm⁻¹, while nuclear magnetic resonance (NMR) displays characteristic aldehyde proton signals at ~9.7 ppm [4].
The first documented synthesis of hexanal was achieved by French chemist P. Bagard in 1907 via the oxidation or controlled reduction of caproic acid (hexanoic acid) [1] [3]. Early industrial methods relied on fractional distillation of natural fats or the Fischer-Tropsch process, but these were inefficient. A pivotal advancement occurred with the development of catalytic hydroformylation (Oxo reaction) in the 1930s–1940s, where ethylene (C₂H₄), syngas (CO/H₂), and cobalt catalysts generated aldehydes, including hexanal, with higher selectivity and yield [2] [8]. This method leveraged principles emerging from hydrometallurgy—specifically, metal-catalyzed gas-liquid reactions—which revolutionized large-scale aldehyde production [8]. By the mid-20th century, hexanal was commercially recognized as a versatile intermediate for fragrances, resins, and plasticizers.
Hexanal is ubiquitously distributed in the plant kingdom as a key component of green leaf volatiles (GLVs), emitted rapidly upon mechanical damage or herbivory. It forms via the lipoxygenase pathway:
Table 2: Natural Occurrence of Hexanal in Selected Organisms
Source | Role/Context | Reference |
---|---|---|
Olive oil | Key aroma compound; increases with ripeness | [1] |
Apples, pears, strawberries | Contributes to "fresh" flavor notes | [6] |
Hass avocados, tomatoes | Accumulates during ripening; shelf-life marker | [1] [6] |
Cucumber, beans | Wound-induced emission (defense signal) | [2] |
Green peas | "Off-note" flavor at high concentrations | [3] |
In biological systems beyond plants, hexanal acts as a semiochemical. Research by Takeuchi et al. (2014) demonstrated that hexanal and its isomer 4-methylpentanal function as anxiety-inducing pheromones in rats. When combined, these aldehydes trigger anxious behaviors in exposed rats, whereas neither compound alone elicits this effect. Stressed rats release this mixture, amplifying anxiety in nearby conspecifics—a mechanism proposed as an evolutionary alarm system [1]. Additionally, hexanal serves as a biomarker in mammalian physiology; elevated levels in blood correlate with oxidative stress and are investigated as potential diagnostic markers for lung cancer [2].
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